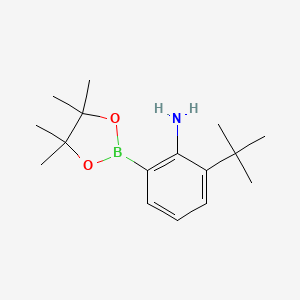![molecular formula C11H12N2O2 B13677162 Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the construction of the pyrrolopyridine core followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
化学反応の分析
Types of Reactions
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学的研究の応用
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate: Another pyrrolopyridine derivative with similar structural features.
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate: Differing in the position of the pyridine ring, this compound also shares similar chemical properties.
Uniqueness
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific binding affinity for FGFRs, making it a promising candidate for targeted cancer therapies. Its structural features allow for specific interactions with the receptor, which may not be as pronounced in similar compounds .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-10(14)5-4-8-7-13-11-9(8)3-2-6-12-11/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
InChIキー |
YTWWFICIZSCAHZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CNC2=C1C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


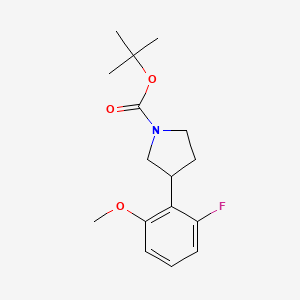
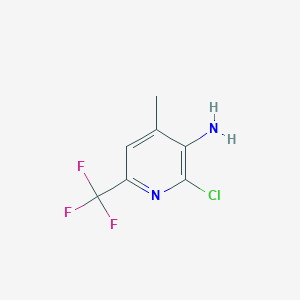
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
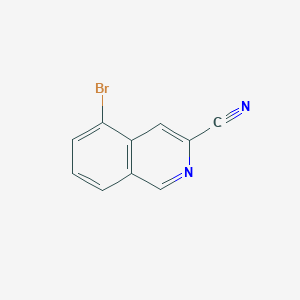
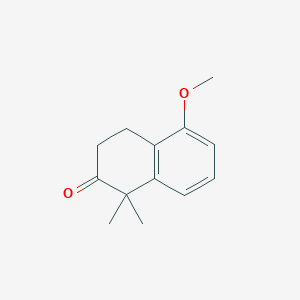
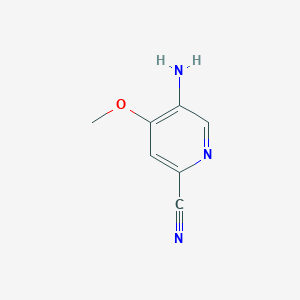
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
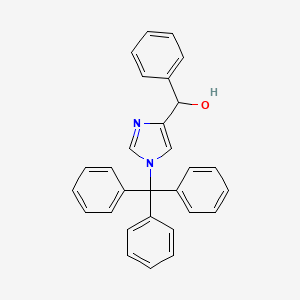
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
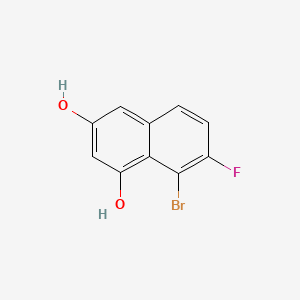
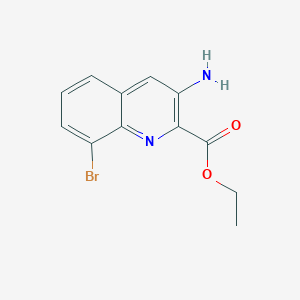
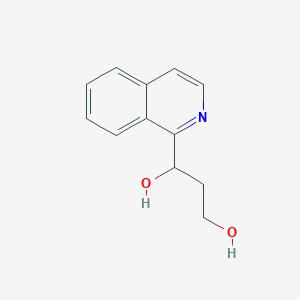
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
